molecular formula C15H17F2N3O B1663793 MC1220 CAS No. 391681-51-9

MC1220

Cat. No.: B1663793
CAS No.: 391681-51-9
M. Wt: 293.31 g/mol
InChI Key: AUVZNKJXGYXDKP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of a modified dried-rehydrated vesicle technique to achieve high liposome loading capacity .

Industrial Production Methods

Industrial production of MC1220 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

MC1220 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reactions are typically carried out under controlled conditions to ensure the desired product is formed .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

MC1220 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying reaction mechanisms and kinetics.

    Biology: Investigated for its potential to inhibit viral replication in various biological systems.

    Medicine: Explored as a potential therapeutic agent for the treatment of HIV and other viral infections.

    Industry: Utilized in the development of antiviral coatings and materials.

Mechanism of Action

MC1220 exerts its effects by inhibiting the reverse transcriptase enzyme, which is crucial for the replication of HIV. The compound binds to the enzyme’s active site, preventing the conversion of viral RNA into DNA. This inhibition disrupts the viral replication cycle, reducing the viral load in infected individuals .

Comparison with Similar Compounds

Similar Compounds

    Efavirenz: Another NNRTI used in the treatment of HIV.

    Nevirapine: An NNRTI with a similar mechanism of action.

    Delavirdine: Another NNRTI that inhibits reverse transcriptase.

Uniqueness of MC1220

This compound is unique due to its high potency and ability to inhibit multiple HIV clades with comparable or superior efficacy to other NNRTIs. Additionally, it has shown a ‘memory effect,’ meaning it can effectively inhibit HIV replication even in heavily infected cells .

Properties

CAS No.

391681-51-9

Molecular Formula

C15H17F2N3O

Molecular Weight

293.31 g/mol

IUPAC Name

4-[1-(2,6-difluorophenyl)ethyl]-2-(dimethylamino)-5-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C15H17F2N3O/c1-8(12-10(16)6-5-7-11(12)17)13-9(2)14(21)19-15(18-13)20(3)4/h5-8H,1-4H3,(H,18,19,21)

InChI Key

AUVZNKJXGYXDKP-UHFFFAOYSA-N

Isomeric SMILES

CC1=C(NC(=NC1=O)N(C)C)C(C)C2=C(C=CC=C2F)F

SMILES

CC1=C(N=C(NC1=O)N(C)C)C(C)C2=C(C=CC=C2F)F

Canonical SMILES

CC1=C(NC(=NC1=O)N(C)C)C(C)C2=C(C=CC=C2F)F

Synonyms

MC-1220;  6-[1-(2,6-Difluorophenyl)ethyl]-2-(dimethylamino)-5-methyl-1H-pyrimidin-4-one

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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